molecular formula C24H26N4O9S2 B1674986 Lobeglitazone sulfate CAS No. 763108-62-9

Lobeglitazone sulfate

Cat. No.: B1674986
CAS No.: 763108-62-9
M. Wt: 578.6 g/mol
InChI Key: SZYDFAFNERJCSY-UHFFFAOYSA-N
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Description

Lobeglitazone sulfate is an antidiabetic drug belonging to the thiazolidinedione class. It is primarily used to manage type 2 diabetes mellitus by improving insulin sensitivity. This compound functions as an agonist for both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, which are nuclear receptors involved in the regulation of glucose and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lobeglitazone sulfate involves multiple steps, starting from the preparation of the thiazolidinedione core. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Lobeglitazone sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted pyrimidine or benzylamine derivatives .

Scientific Research Applications

Lobeglitazone sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study thiazolidinedione chemistry and its derivatives.

    Biology: Investigated for its effects on cellular metabolism and gene expression related to glucose and lipid metabolism.

    Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and its secondary effects on cardiovascular health.

    Industry: Utilized in the development of new antidiabetic drugs and formulations

Mechanism of Action

Lobeglitazone sulfate acts as an insulin sensitizer by binding and activating peroxisome proliferator-activated receptor gamma within fat cells. This activation promotes the binding of insulin at fat cells, thereby reducing blood sugar levels, lowering hemoglobin A1C levels, and improving lipid and liver profiles. The molecular targets include peroxisome proliferator-activated receptor gamma and peroxisome proliferator-activated receptor alpha, which regulate genes involved in glucose and lipid metabolism .

Comparison with Similar Compounds

Lobeglitazone sulfate is compared with other thiazolidinediones such as pioglitazone and rosiglitazone:

This compound stands out due to its lower effective dose and favorable safety profile, making it a promising alternative in the thiazolidinedione class .

Properties

CAS No.

763108-62-9

Molecular Formula

C24H26N4O9S2

Molecular Weight

578.6 g/mol

IUPAC Name

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;sulfuric acid

InChI

InChI=1S/C24H24N4O5S.H2O4S/c1-31-18-6-8-20(9-7-18)33-22-13-17(26-15-27-22)14-25-10-11-32-19-4-2-16(3-5-19)12-21-23(29)28-24(30)34-21;1-5(2,3)4/h2-9,13,15,21,25H,10-12,14H2,1H3,(H,28,29,30);(H2,1,2,3,4)

InChI Key

SZYDFAFNERJCSY-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC.OS(=O)(=O)O

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CKD-501;  CKD 501;  CKD501;  Lobeglitazone Sulfate. trade name Duvie, Chong Kun Dang.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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